3-Methylenecyclobutanecarbonitrile
Overview
Description
3-Methylenecyclobutanecarbonitrile is a compound related to the family of small-ring compounds, which are of significant interest due to their unique chemical properties and potential applications in organic synthesis. Although the specific compound 3-Methylenecyclobutanecarbonitrile is not directly mentioned in the provided papers, related compounds such as 3-methylenecyclobutanone and methylenecyclobutene have been studied, which can provide insights into the behavior of similar structures .
Synthesis Analysis
The synthesis of small-ring compounds like 3-methylenecyclobutanone involves complex organic reactions. For instance, methylenecyclobutene, a related compound, was synthesized from diethyl methylenemalonate through a series of steps that included the use of anthracene as a blocking group to protect the exocyclic double bond during the ring closure . Another related compound, 3-Hydroxy-4-methyl-3-cyclobutene-1,2-dione, was synthesized through various pathways, including [2+2]-cycloadditions and acid-catalyzed hydrolysis . These methods could potentially be adapted for the synthesis of 3-Methylenecyclobutanecarbonitrile.
Molecular Structure Analysis
The molecular structure of methylenecyclobutane, a compound structurally similar to 3-Methylenecyclobutanecarbonitrile, has been determined through electron diffraction and spectroscopic data. The molecule exhibits large-amplitude ring-puckering motion, and the bond lengths and angles have been precisely measured, providing a detailed understanding of its three-dimensional conformation .
Chemical Reactions Analysis
Small-ring compounds like 3-methylenecyclobutanone and methylenecyclobutene participate in various chemical reactions. For example, methylenecyclobutene has been shown to undergo bromine addition and several types of polymerization reactions, which are consistent with predictions from molecular-orbital theory . Additionally, epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile can isomerize into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, demonstrating the reactivity of the cyclobutane ring when substituted with a methylene group and a nitrile function .
Physical and Chemical Properties Analysis
The physical and chemical properties of small-ring compounds are influenced by their molecular structure. For instance, the ring-puckering motion observed in methylenecyclobutane affects its physical properties, such as boiling point and stability . The presence of a nitrile group in 3-Methylenecyclobutanecarbonitrile would likely contribute to its polarity and reactivity, making it a potentially useful intermediate in organic synthesis. The reactivity of 3-methylcyclopropene-3-carbonitrile in cyclopropanation reactions and the Alder-ene reaction also suggests that the methylene group adjacent to a small ring can significantly alter the compound's chemical behavior .
Scientific Research Applications
Novel Synthesis Techniques
A novel synthesis method for 2,3‐Dihydro‐1,3‐methano‐1H‐indene, using 3-methylenecyclobutanecarbonitrile derivatives, highlights the potential of these compounds in organic chemistry. This method involves starting with bicyclo[2.1.1]hex-2-ene and proceeding through a series of steps to achieve the target compound. The unique NMR spectrum characteristics of these compounds, particularly the methylene carbon atoms, are of interest in analytical chemistry for understanding the structural aspects of cyclobutanes and bicyclo compounds (Christl & Cohrs, 2015).
Isomerization Processes
Research into the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile shows that these compounds can transform into corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives. This transformation is significant in the study of chemical reactions and molecular transformations (Razin & Ulin, 2003).
Computational Chemistry Insights
In computational chemistry, studies reveal that certain models, like the B3LYP, may underestimate reaction energies in reactions involving hydrocarbons like 3-methylenecyclobutanecarbonitrile. This insight is crucial for researchers in selecting appropriate computational models for their studies in organic chemistry (Check & Gilbert, 2005).
Organometallic Chemistry
In organometallic chemistry, the creation of terminal group 3 methylidene complexes via thermolysis of related scandium and yttrium dialkyl complexes provides insights into metal-carbon bond formations and reactions. This is pivotal in understanding reaction mechanisms in organometallic synthesis (Levine, Tilley, & Andersen, 2017).
Synthetic Organic Chemistry
The study of methylenecyclopropanes (MCPs), closely related to 3-methylenecyclobutane derivatives, has shown that they serve as valuable building blocks in synthetic organic chemistry. MCPs can undergo various ring-opening reactions, and their interactions with Lewis or Brønsted acids have led to the discovery of new transformations and compounds (Shi, Lu, Wei, & Shao, 2012).
Environmental Science Applications
Research into non-methane hydrocarbon species, including 3-methylenecyclobutane derivatives, as indicators of vehicular emissions provides valuable insights into environmental science, particularly in understanding the sources of air pollutants (Chang, Wang, Liu, & Lung, 2006).
Safety And Hazards
3-Methylenecyclobutanecarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this chemical should be in a well-ventilated area or outdoors. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
properties
IUPAC Name |
3-methylidenecyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-5-2-6(3-5)4-7/h6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWMAMOBIQQJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166294 | |
Record name | Cyclobutanecarbonitrile, 3-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarbonitrile | |
CAS RN |
15760-35-7 | |
Record name | 3-Methylenecyclobutanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15760-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarbonitrile, 3-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarbonitrile, 3-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylenecyclobutanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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